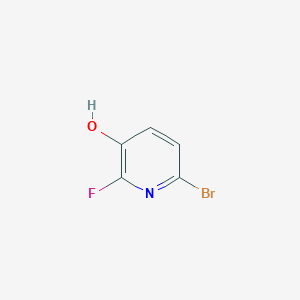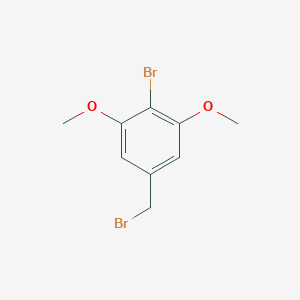
2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid
Übersicht
Beschreibung
The compound “2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . The “2-(3-Fluorophenylmethoxy)-5-methylphenyl” part suggests the presence of a fluorophenyl group, a methoxy group, and a methyl group attached to the boronic acid structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a boronic acid group, a fluorophenyl group, a methoxy group, and a methyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions, including condensation reactions with compounds containing carbonyl groups, and coupling reactions with halides in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. Generally, boronic acids are solid at room temperature and are relatively stable in neutral or acidic aqueous solutions .Wissenschaftliche Forschungsanwendungen
Selective C-Arylation
One study discusses the synthesis of derivatives based on 5-aryl-2-bromo-3-hexylthiophene, where various arylboronic acids, including derivatives similar to 2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid, are used. These compounds demonstrated significant electronic effects on the properties of new products and showed potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their applicability in medicinal research (Ikram et al., 2015).
Fluorescence Quenching Mechanism
Another study explored the fluorescence quenching mechanism of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid. This research is crucial for understanding the behavior of these compounds under different conditions, which can be applied in sensor technologies and molecular interactions studies (Geethanjali et al., 2015).
Palladium-Catalyzed Cascade Reactions
In the field of organic chemistry, a study presented the use of arylboronic acids in palladium-catalyzed cascade reactions. This process enables the rapid construction of complex molecules, demonstrating the compound's utility in synthetic chemistry (Xiong et al., 2019).
Antifungal Activity
Research into the antifungal properties of formylphenylboronic acids, including fluorine-substituted derivatives, revealed significant activity against various fungal strains. This opens possibilities for developing new antifungal agents (Borys et al., 2019).
Enantioselective Recognition
A study on 1,8-bisphenolnaphthalene derivatives, synthesized from compounds like 4-methoxy-2-methylphenylboronic acid, showed potential in enantioselective recognition. This can be significant in the development of chiral sensing and resolution techniques (Ghosn & Wolf, 2011).
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the organic groups involved in these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Fluorophenylmethoxy)-5-methylphenylboronic acid are primarily related to the formation of carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, contributing to the formation of complex organic compounds .
Pharmacokinetics
It’s worth noting that the stability of boronic acids and their esters in water is marginal , which could potentially impact their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This contributes to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action of this compound, like other boronic acids and their esters, can be influenced by environmental factors. For instance, these compounds are only marginally stable in water , which can affect their reactivity and efficacy in Suzuki–Miyaura cross-coupling reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-5-6-14(13(7-10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXODKPOWGXXKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655857 | |
| Record name | {2-[(3-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-82-4 | |
| Record name | Boronic acid, B-[2-[(3-fluorophenyl)methoxy]-5-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(3-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



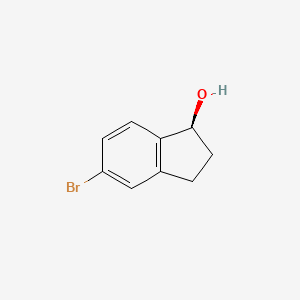
![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)
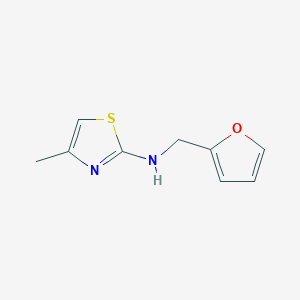

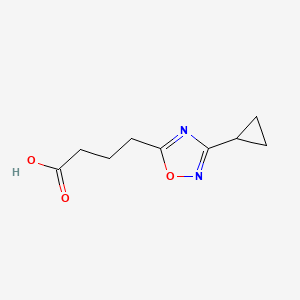

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)


![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

